molecular formula C11H14N2O3 B1267492 N-butyl-3-nitrobenzamide CAS No. 70001-47-7

N-butyl-3-nitrobenzamide

Cat. No. B1267492
CAS RN: 70001-47-7
M. Wt: 222.24 g/mol
InChI Key: PLKPLRMLCSBJKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves specific reactions where precursors like nitrobenzoyl chlorides react with different amines. For example, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with similarities to N-butyl-3-nitrobenzamide, is achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This process is characterized by the use of multinuclear NMR and FTIR spectroscopy techniques for characterization, highlighting the complex nature of synthesizing nitrobenzamide derivatives (Gholivand et al., 2009).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, the structure of N-phenyl-2-nitrobenzamide, a compound related to N-butyl-3-nitrobenzamide, has been determined, revealing significant insights into the molecular dimensions and hydrogen bonding patterns that could be similar in N-butyl-3-nitrobenzamide. These structures are characterized by strong hydrogen-bonded molecules, forming chains or frameworks that impact the compound's physical and chemical properties (Jackson et al., 2002).

Chemical Reactions and Properties

N-butyl-3-nitrobenzamide, like its related compounds, participates in various chemical reactions, including nucleophilic substitutions. These reactions can significantly alter the compound's properties, such as its reactivity towards other chemical species or its stability under different conditions. The study of these reactions is crucial for understanding the compound's behavior in potential applications (Hutchison & Martin, 1965).

Scientific Research Applications

Antitumor Activity

  • N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) : This compound shows significant antitumor activity. Preformulation and formulation studies revealed that BNB is sensitive to hydrolysis and has a favorable absorption, distribution, metabolism, and excretion profile. It showed moderate cytotoxicity against breast cancer cell lines and can potentiate its action when used in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) (Sena et al., 2017).

Chemotherapeutic Potential

  • 4-Iodo-3-nitrobenzamide : This compound was found to be effective against various tumor cells. It is reduced to 4-iodo-3-nitrosobenzamide by tumor cells and induces cell death. Despite its potency in killing tumor cells, it showed no toxicity in animal models, highlighting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).

Synthesis and Applications in Heterocyclic Compounds

  • 2-Nitrobenzamides : They can be used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, which are valuable in pharmaceutical research. A one-pot procedure for their preparation highlights the versatility of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013).

Autophagy and Apoptosis in Cancer Cells

  • N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) : This compound induces apoptosis and autophagy in cancer cells, specifically HL60 cells. It triggers the mitochondrial apoptotic pathway and leads to autophagic cell death, contributing to its cytotoxic effects (Perdigão et al., 2017).

Antiarrhythmic Activity

  • N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides : A series of these compounds were synthesized and shown to have antiarrhythmic activity. One compound, in particular, was highlighted as a lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

properties

IUPAC Name

N-butyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPLRMLCSBJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324384
Record name N-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-nitrobenzamide

CAS RN

70001-47-7
Record name 70001-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Yu, Y Yao, L Wang, Z Li - Langmuir, 2010 - ACS Publications
… The complexation equilibrium constant of PVK and N-butyl-3,5-dinitrobenzamide was found to be larger than that of PVK and N-butyl-3-nitrobenzamide using UV−vis spectroscopy. The …
Number of citations: 6 pubs.acs.org
BL Nichols - 2013 - digital.library.ncat.edu
… 2-(2-(trifluoromethyl)styryl)-N-butyl-3-nitrobenzamide (2b) shows the four peaks for the Nbutyl chain at 0.76ppm, 1.27ppm, 1.41ppm and 3.26ppm. The proton on the carbon adjacent to …
Number of citations: 4 digital.library.ncat.edu
P Nordeman, LR Odell, M Larhed - The Journal of Organic …, 2012 - ACS Publications
A bridged two-vial system aminocarbonylation protocol where Mo(CO) 6 functions as an external in situ solid source of CO has been developed. For the first time both nitro group …
Number of citations: 112 pubs.acs.org
J Qi, H Dong, J Huang, S Zhang, L Niu, Y Zhang… - European Journal of …, 2018 - Elsevier
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxy- lic acid derivatives were synthesized and evaluated for their biological activities. Among all synthesized …
Number of citations: 24 www.sciencedirect.com

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